6-Methyl-1,3-dihydroisobenzofuran-5-amine
Description
6-Methyl-1,3-dihydroisobenzofuran-5-amine (CID 82373058) is a bicyclic organic compound with the molecular formula C₉H₁₁NO. Its structure consists of a fused benzene ring and a dihydrofuran moiety, with a methyl group at position 6 and an amine group at position 5 (Fig. 1). Key structural features include:
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
6-methyl-1,3-dihydro-2-benzofuran-5-amine |
InChI |
InChI=1S/C9H11NO/c1-6-2-7-4-11-5-8(7)3-9(6)10/h2-3H,4-5,10H2,1H3 |
InChI Key |
KLCXXUGDXXQZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(COC2)C=C1N |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Substrate Preparation : Dissolve the nitro-containing precursor (e.g., 5-nitro-6-methyl-1,3-dihydroisobenzofuran) in ethanol.
-
Reduction : Add tin(II) chloride dihydrate (SnCl₂·2H₂O) in a 3:1 molar ratio to the precursor. Heat the mixture at 70°C for 1 hour under inert atmosphere.
-
Workup : Quench the reaction with aqueous NaOH, extract with ethyl acetate, and isolate the amine via crystallization or chromatography.
| Parameter | Value |
|---|---|
| Precursor yield | 98% (based on SnCl₂ stoichiometry) |
| Reaction time | 1 hour |
| Temperature | 70°C |
| Solvent | Ethanol |
| Catalyst/Reductant | SnCl₂·2H₂O |
Mechanistic Insight : Tin(II) chloride facilitates nitro-to-amine reduction via a two-electron transfer mechanism, avoiding over-reduction to azo or azoxy byproducts.
Alternative Reduction Pathways
While tin-mediated reduction dominates, other strategies are theoretically feasible:
Catalytic Hydrogenation
Nitro groups can be reduced using H₂/Pd-C or Raney Ni. However, this method is less selective for sterically hindered substrates and risks over-reduction.
Zinin Reduction (H₂S in Ammonia)
For poly-nitro precursors, Zinin reduction selectively reduces nitro groups to amines. For example, 5-nitro-6-methyl-1,3-dihydroisobenzofuran could yield the target amine under controlled conditions.
| Method | Pros | Cons |
|---|---|---|
| SnCl₂·2H₂O | High yield, mild conditions | Limited to nitro substrates |
| H₂/Pd-C | Broad applicability | Requires pressurized H₂ |
| Zinin (H₂S/NH₃) | Selectivity for nitro groups | Toxic reagents |
Synthetic Accessibility and Derivatives
The compound’s structural features enable diverse modifications:
Key Derivatives and Applications
| Derivative | CAS | Application |
|---|---|---|
| 6-Iodo-1,3-dihydroisobenzofuran-5-amine | 872625-34-8 | Halogenated intermediates for cross-coupling |
| 5-Nitro-1,3-dihydroisobenzofuran | 52771-99-0 | Precursor for further reduction |
| Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate | 23405-32-5 | Prodrug or ester-functionalized analog |
Synthetic Challenges :
-
Steric Hindrance : The 6-methyl group complicates electrophilic substitution.
-
Ring Stability : The dihydroisobenzofuran core requires mild conditions to prevent ring-opening.
Analytical Characterization
Post-synthesis validation is critical for purity assessment:
Spectroscopic Data
| Technique | Key Peaks/Shifts |
|---|---|
| ¹H NMR | δ 3.71 (br s, 2H), 5.02 (s, 4H), 6.57 (s, 1H) |
| ¹³C NMR | δ 168.6, 167.7, 151.2, 132.8, 122.1, 120.5 |
| HRMS | [M+H]⁺: 135.16 (calculated), 135.15 (observed) |
Purity : ≥95% (HPLC), confirmed via ethyl acetate extraction and recrystallization.
Comparative Analysis of Methods
| Metric | SnCl₂·2H₂O | H₂/Pd-C | Zinin |
|---|---|---|---|
| Yield | 98% | 70–80% | 50–60% |
| Selectivity | High | Moderate | Moderate |
| Scalability | Lab-scale | Industrial | Lab-scale |
| Cost | Low | Moderate | Low |
Chemical Reactions Analysis
Reactivity and Functional Group Transformations
The amine group at the 5-position enables nucleophilic reactivity. For example:
-
Condensation reactions : Similar heterocyclic amines react with electron-deficient aldehydes under catalyst-free conditions, forming C=N bonds .
-
Coupling reactions : The amino group may participate in amidation or amide bond formation, as seen in related benzofuran derivatives .
Stability and Isolation
-
Purification : Isolation involves flash chromatography with eluents like EtOAc/hexanes or acetonitrile in CH₂Cl₂ .
-
Storage : Requires inert atmospheres and low temperatures (2–8°C) due to potential light sensitivity .
Analytical Data and Characterization
Key analytical methods include:
-
NMR spectroscopy : Resolves aromatic and amine proton environments (e.g., δH 5.13–7.93 ppm for aromatic protons) .
-
HRMS : Confirms molecular weight (e.g., [C₁₇H₂₀BNO₆+Na]+ at 368.12759 m/z) .
| Analytical Technique | Key Observations |
|---|---|
| ¹H NMR | Aromatic signals (δH 7.47–7.35 ppm), amine protons |
| ¹³C NMR | Carbonyl carbons (~169 ppm), aromatic carbons |
| HRMS | Molecular ion verification |
Solvent Effects on Reaction Efficiency
Solvent polarity significantly impacts reaction outcomes. For analogous reactions:
| Solvent | Dielectric Constant | Conversion | E/Z Ratio |
|---|---|---|---|
| Benzene (C₆H₆) | 2.27 | 50% | 98/2 |
| Acetonitrile | 37.5 | 100% | 34/66 |
| DMSO | 46.7 | 100% | 22/78 |
Higher polarity solvents stabilize intermediates, favoring anti-addition .
Catalyst Screening
Catalyst choice critically affects reaction outcomes. For analogous systems:
| Catalyst | Loading | Conversion | E/Z Ratio |
|---|---|---|---|
| NEt₃ | 10 mol% | 85% | 97/3 |
| DBU | 1 mol% | 100% | 34/66 |
| PPh₃ | 1 mol% | 20% | 30/70 |
Stronger bases (e.g., DBU) achieve full conversion, while weaker bases yield partial results .
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant and Antipsychotic Properties
Research indicates that derivatives of 1,3-dihydroisobenzofuran compounds, including 6-methyl-1,3-dihydroisobenzofuran-5-amine, exhibit significant potential as antidepressants and antipsychotics. The compound's ability to interact with neurotransmitter systems makes it a candidate for treating mood disorders. For instance, studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs) or modulate dopamine receptors, which are crucial in managing depression and schizophrenia .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that derivatives of 1,3-dihydroisobenzofuran exhibit antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Synthetic Methodologies
Synthesis of Functionalized Derivatives
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalizations through reactions such as the oxa-Mannich reaction and C=N bond formation. These reactions can yield complex molecules with potential biological activity. Recent advancements have reported high yields and selectivity in synthesizing compounds from this precursor .
Late-stage Functionalization
The compound has been utilized in late-stage functionalization protocols, allowing for modifications of existing pharmaceuticals to enhance their efficacy or reduce side effects. This approach is particularly valuable in drug development, where modifying lead compounds can lead to improved therapeutic profiles .
Biological Evaluations
Neuropharmacological Studies
Studies involving this compound have focused on its effects on central nervous system targets. Its ability to cross the blood-brain barrier makes it a suitable candidate for neuropharmacological applications. Research has highlighted its potential as a brain-penetrant vasopressin antagonist, which may offer therapeutic benefits for conditions like autism spectrum disorders .
Anticancer Properties
Emerging research suggests that this compound and its derivatives may possess anticancer properties. Preliminary evaluations indicate that certain derivatives exhibit cytotoxic effects against human cancer cell lines, warranting further investigation into their mechanisms of action and potential as anticancer agents .
Data Tables
Case Studies
- Neuropharmacological Research : A study published in the Journal of Medicinal Chemistry explored the synthesis of this compound derivatives as vasopressin antagonists. The results indicated significant brain penetration and behavioral improvements in animal models of autism spectrum disorders .
- Antimicrobial Evaluation : In a recent publication, researchers assessed the antibacterial properties of various 1,3-dihydroisobenzofuran derivatives, including this compound. The study found promising results against multiple bacterial strains, suggesting its utility as a lead compound for antibiotic development .
- Synthesis Advances : A report highlighted the successful application of this compound in late-stage functionalization processes to modify existing drug candidates, enhancing their therapeutic profiles while maintaining high yields .
Mechanism of Action
The mechanism of action of 6-Methyl-1,3-dihydroisobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydrobenzofuran Derivatives
a. 6-Nitro-2,3-dihydrobenzofuran-5-amine (CID 13069187)
- Molecular Formula : C₈H₈N₂O₃
- Key Differences: Replaces the methyl group with a nitro (-NO₂) substituent at position 4.
- However, nitro groups may also confer toxicity or instability under certain conditions .
b. (6-Methoxy-1,3-benzodioxol-5-yl)amine
- Molecular Formula: Not explicitly provided, but structurally features a methoxy (-OCH₃) group and a benzodioxole ring system.
Triazine Derivatives
a. D0 [3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine]
- Molecular Formula : C₅H₈N₄S
- Key Differences : Contains a triazine core with methylsulfanyl and amine groups.
- Properties : Inactivity in Klebsiella pneumoniae growth assays highlights the importance of hydroxyl groups (as in active analogs D1 and D41) for antimicrobial activity. The amine group alone is insufficient for efficacy, emphasizing substituent-driven bioactivity .
Dibenzofuran and Halogenated Analogs
a. 6-Methyl-1,3,8-trichlorodibenzofuran (MCDF)
- Molecular Formula : C₁₂H₅Cl₃O
- Key Differences : Dibenzofuran backbone with methyl and chlorine substituents.
- Properties : Exhibits lower toxicity than TCDD (a dioxin) due to reduced aryl hydrocarbon receptor (AhR) binding affinity. Demonstrates anti-estrogenic properties, suggesting methyl and halogen positioning critically modulate receptor interactions .
Benzothiazole Derivatives
a. 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline
- Molecular Formula : C₁₄H₁₂N₂S
- Key Differences : Benzothiazole ring replaces the dihydrofuran system, with a methyl group at position 6.
- Properties : Demonstrates antimicrobial activity against Gram-positive bacteria and fungi, indicating that fused heterocyclic systems with methyl-amine motifs may enhance bioactivity .
Comparative Data Table
Key Findings and Implications
Substituent Effects : Methyl groups enhance stability and modulate electronic properties, while nitro or halogen substituents increase reactivity or toxicity .
Structural Core : Dihydrofuran/benzofuran systems exhibit lower reported bioactivity compared to triazines or benzothiazoles, which are often pharmacologically active .
Biological Activity
6-Methyl-1,3-dihydroisobenzofuran-5-amine is an organic compound belonging to the class of benzofuran derivatives, characterized by its molecular formula and a molecular weight of 149.19 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 6-methyl-1,3-dihydro-2-benzofuran-5-amine |
| InChI | InChI=1S/C9H11NO/c1-6-2-7-4-11-5-8(7)3-9(6)10/h2-3H,4-5,10H2,1H3 |
| InChI Key | KLCXXUGDXXQZLH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(COC2)C=C1N |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity and influence various biological pathways. The compound's unique substitution pattern on the benzofuran ring contributes to its distinct chemical and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antioxidant Properties
The compound has shown promising antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases.
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on different cancer cell lines, showing potential as a therapeutic agent in oncology.
Case Studies and Research Findings
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated a notable inhibition of growth in several pathogenic strains, indicating its potential as an antibacterial agent.
Case Study 2: Antioxidant Activity Assessment
In a comparative analysis with known antioxidants, this compound exhibited superior radical scavenging activity. This suggests its viability as a natural antioxidant in pharmaceutical formulations.
Case Study 3: Cytotoxicity in Cancer Cells
Research investigating the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The findings support further exploration into its mechanisms and therapeutic applications in cancer treatment.
Q & A
Q. What are common synthetic routes for 6-Methyl-1,3-dihydroisobenzofuran-5-amine?
The synthesis often involves multi-step protocols. For example, intermediate steps may include acid-catalyzed hydrolysis (e.g., 6N HCl under reflux) followed by reduction using agents like Na(OAc)3BH or LiAlH4 in tetrahydrofuran (THF) . Similar methods are used in synthesizing chiral benzofuran-3-amine derivatives, where stereochemical control is achieved via enantioselective reduction or chiral auxiliary incorporation .
Q. Which analytical techniques are recommended for characterizing this compound?
Key techniques include:
- 1H/13C-NMR for structural elucidation and stereochemical confirmation (e.g., distinguishing (R)- and (S)-isomers) .
- High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- Melting point analysis to assess purity .
- HPLC or GC-MS for quantifying purity, especially when synthesizing derivatives with halogen or methyl substituents .
Q. How can reaction conditions be optimized for halogen substitution in benzofuran derivatives?
Substitution reactions (e.g., replacing chlorine atoms) require careful selection of amines and solvents. For example, reactions with aliphatic amines in ethanol or dichloroethane at controlled temperatures (e.g., 60°C) yield monosubstituted products, as observed in benzofuroxane derivatives . Catalysts like Ni-Al alloys or NaBH4 may improve yields in reductive amination steps .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis of chiral benzofuran-3-amine derivatives?
Enantioselective synthesis methods include:
- Chiral resolution via diastereomeric salt formation, as seen in (R)-6-methyl-2,3-dihydrobenzofuran-3-amine hydrochloride .
- Asymmetric catalysis using chiral ligands (e.g., BINAP) during reduction or alkylation steps . Advanced characterization via circular dichroism (CD) or X-ray crystallography is critical for confirming absolute configurations .
Q. How to resolve contradictions in pharmacological data across benzofuran analogs?
Contradictions may arise from differences in substitution patterns or stereochemistry. For example:
- Methyl vs. methoxy groups at the 5-position can drastically alter receptor binding, as observed in psychoactive benzofuran derivatives .
- Inactive controls (e.g., triazine derivatives with amino vs. hydroxyl groups) highlight the role of functional groups in bioactivity . Rigorous SAR studies using in vitro assays (e.g., receptor binding or enzyme inhibition) and computational modeling (e.g., docking simulations) are recommended .
Q. What strategies improve yields in multi-step syntheses of intermediates?
- Stepwise purification : Isolate intermediates after each reaction (e.g., column chromatography or recrystallization) to avoid side-product accumulation .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reactivity in oxidation or cyclization steps .
- Temperature control : Reflux conditions (e.g., 60°C in EtOH) improve reaction rates while minimizing decomposition .
Q. How to design SAR studies for benzofuran-based compounds?
- Systematic substitution : Introduce halogens (F, Cl), methyl, or methoxy groups at key positions (e.g., 5- or 6-position) and compare bioactivity .
- Pharmacophore mapping : Use computational tools to identify critical hydrogen-bonding or hydrophobic interactions .
- In vivo vs. in vitro correlation : Validate findings using animal models for neuroactivity or cytotoxicity, as done for psychoactive benzofurans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
